[(Cyclohex-2-en-1-ylidene)methyl]benzene
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Overview
Description
[(Cyclohex-2-en-1-ylidene)methyl]benzene is an organic compound that features a cyclohexene ring bonded to a benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohex-2-en-1-ylidene)methyl]benzene typically involves the reaction of cyclohex-2-en-1-one with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Cyclohex-2-en-1-ylidene)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride for bromination reactions.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one derivatives or benzoic acid.
Reduction: [(Cyclohexyl)methyl]benzene.
Substitution: Brominated this compound.
Scientific Research Applications
[(Cyclohex-2-en-1-ylidene)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(Cyclohex-2-en-1-ylidene)methyl]benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular function.
Comparison with Similar Compounds
[(Cyclohex-2-en-1-ylidene)methyl]benzene can be compared with other similar compounds such as:
Cyclohexylbenzene: Lacks the double bond in the cyclohexene ring, resulting in different chemical reactivity.
Benzylcyclohexane: Similar structure but with a saturated cyclohexane ring.
Styrene: Contains a vinyl group instead of a cyclohexene ring, leading to different polymerization properties.
The uniqueness of this compound lies in its combination of a cyclohexene ring and a benzene ring, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
119395-61-8 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylidenemethylbenzene |
InChI |
InChI=1S/C13H14/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,11H,2,6,10H2 |
InChI Key |
PRVFHVVGYCCSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
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